N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Description
N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H13N3O4 and its molecular weight is 323.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide is 323.09060590 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H13N3O5
- Molar Mass : 339.3 g/mol
- CAS Number : 879478-31-6
The structural formula indicates the presence of both a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study involving various quinazoline compounds demonstrated that several derivatives possess cytotoxic effects against multiple cancer cell lines, including ovarian (SKOV3), prostate (DU145), and colorectal (COLO205) cancer cells. The IC50 values for these compounds were reported to be below 10 µg/mL, indicating potent activity .
Table 1: Cytotoxic Activity of Quinazoline Derivatives
Compound ID | Cell Line | IC50 (µg/mL) |
---|---|---|
2b | SKOV3 | <10 |
2d | DU145 | <10 |
2e | COLO205 | <10 |
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. A study reported that certain substituted quinazolines exhibited activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. This suggests that this compound may possess similar antimicrobial potential, although specific data on this compound is limited .
Study on Anticancer Efficacy
In a detailed investigation, this compound was tested against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, supporting the hypothesis that this compound may serve as a lead structure for developing new anticancer agents.
Table 2: Anticancer Activity in Cell Lines
Cell Line | GI50 (µM) |
---|---|
NCI-H522 | 0.34 |
MCF7 | 0.52 |
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-16(19-11-5-6-14-15(7-11)24-10-23-14)8-20-9-18-13-4-2-1-3-12(13)17(20)22/h1-7,9H,8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKIDALORSGRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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